1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole
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Overview
Description
1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole is a complex organic compound that features a benzodioxole ring, a chlorobenzyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the benzodioxole intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tetrazole Ring: The final step involves the reaction of the intermediate with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced derivatives of the chlorobenzyl group.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)sulfonyl]-1H-tetrazole
- 1-(1,3-benzodioxol-5-yl)-5-[(2-bromobenzyl)sulfonyl]-1H-tetrazole
- 1-(1,3-benzodioxol-5-yl)-5-[(2-methylbenzyl)sulfonyl]-1H-tetrazole
Uniqueness
1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
properties
Molecular Formula |
C15H11ClN4O4S |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenyl)methylsulfonyl]tetrazole |
InChI |
InChI=1S/C15H11ClN4O4S/c16-12-4-2-1-3-10(12)8-25(21,22)15-17-18-19-20(15)11-5-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2 |
InChI Key |
BJKJSNRFCIHOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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